REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N(CC)CC)C.[CH3:18][O:19][CH2:20]Cl>C(Cl)Cl>[Br:1][C:2]1[C:3]([O:10][CH2:18][O:19][CH3:20])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6]
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Name
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|
Quantity
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1.33 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C=O)C=CC1)O
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Name
|
|
Quantity
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0.81 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
COCCl
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Type
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CUSTOM
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Details
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The mixture was stirred for 45 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
partitioned between CH2Cl2 and saturated NaHCO3(aq)
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Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with hexanes and ethyl acetate (5:1)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |